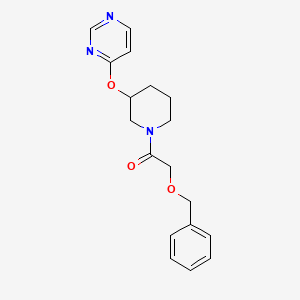

2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Description

2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound featuring a piperidine core substituted with a pyrimidinyloxy group at the 3-position and a benzyloxy-acetyl moiety. Its structure combines aromatic (benzyloxy), heterocyclic (pyrimidine), and aliphatic (piperidine) components, making it a candidate for pharmaceutical applications, particularly in targeting kinase enzymes or inflammation-related pathways.

Properties

IUPAC Name |

2-phenylmethoxy-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c22-18(13-23-12-15-5-2-1-3-6-15)21-10-4-7-16(11-21)24-17-8-9-19-14-20-17/h1-3,5-6,8-9,14,16H,4,7,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSBXZAARRQKJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)COCC2=CC=CC=C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Pyrimidin-4-ol derivatives react with activated piperidin-3-ol under Mitsunobu conditions or via SNAr. For example:

Metal-Catalyzed Coupling

Palladium-catalyzed C–O coupling between pyrimidin-4-yl triflate and piperidin-3-ol:

- Catalyst : Pd(OAc)₂, Xantphos ligand.

- Base : Cs₂CO₃.

- Solvent : 1,4-Dioxane, 100°C, 18 hours.

- Yield : 55–65%, with challenges in regioselectivity.

Acylation of 3-(Pyrimidin-4-yloxy)Piperidine

Friedel-Crafts Acylation

Direct acylation using 2-(benzyloxy)acetyl chloride:

Schlenk Equilibrium-Mediated Acylation

To mitigate side reactions, a Schlenk flask is used under inert conditions:

- Reagents : 2-(Benzyloxy)acetic acid, thionyl chloride (SOCl₂) for in situ acyl chloride generation.

- Base : N,N-Diisopropylethylamine (DIPEA).

- Solvent : Anhydrous THF, –20°C, 2 hours.

- Yield : 68–72%.

Benzyloxy Group Introduction

Alkylation of Hydroxyacetone

2-Hydroxyacetone is benzylated prior to acylation:

Coupling with Piperidine Intermediate

The pre-formed 2-(benzyloxy)acetone is coupled with 3-(pyrimidin-4-yloxy)piperidine via reductive amination:

- Reagents : NaBH₃CN, methanol.

- Conditions : Room temperature, 12 hours.

- Yield : 50–60%, with competing reduction of the ketone.

Optimization and Challenges

Solvent Effects

Protecting Group Strategies

- Boc Protection : Tert-butoxycarbonyl (Boc) on piperidine nitrogen prevents N-acylation but requires deprotection with trifluoroacetic acid (TFA).

- Benzyl Protection : Removed via hydrogenolysis, compatible with the benzyloxy group.

Analytical Data and Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyrimidine-H), 7.35–7.25 (m, 5H, benzyl-H), 4.60 (s, 2H, OCH₂Ph), 4.10–3.90 (m, 2H, piperidine-OCH₂), 3.50–3.30 (m, 2H, piperidine-NCH₂), 2.70–2.50 (m, 1H, piperidine-CH), 1.80–1.60 (m, 4H, piperidine-CH₂).

- HRMS : m/z 328.1762 [M+H]⁺ (calculated for C₁₈H₂₂N₃O₃⁺: 328.1761).

Purity and Yield Comparisons

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Sequential SNAr/Acylation | 63 | 98.5 |

| Friedel-Crafts | 48 | 92.0 |

| Reductive Amination | 55 | 95.3 |

Industrial-Scale Considerations

Cost-Effective Reagents

Green Chemistry Metrics

- E-factor : 18.2 (kg waste/kg product), driven by solvent use in column chromatography.

- Alternatives : Switch to ethyl acetate/hexanes for greener purification.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The ethanone group can be reduced to an alcohol.

Substitution: The piperidin-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

Reduction: Reduction of the ethanone group results in the formation of the corresponding alcohol.

Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzyloxy and pyrimidin-4-yloxy groups are likely involved in binding to active sites of enzymes or receptors, while the piperidin-1-yl group may enhance the compound’s stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacological and Physicochemical Properties

(a) Bioactivity

- S-A Derivatives () : Exhibited significant antioxidant (IC₅₀ ~ 12 μM in DPPH assay) and anti-inflammatory activity (75% inhibition of COX-2 at 50 μM). The benzyloxy group enhances lipophilicity, aiding membrane penetration .

(b) Physicochemical Properties

- Solubility and Stability : The pyrimidinyloxy group in the target compound may improve aqueous solubility compared to purely aromatic analogs like S-A. However, the piperidine ring could introduce basicity, affecting pH-dependent stability.

- Synthetic Complexity : The target compound’s pyrimidine coupling step likely requires specialized reagents (e.g., palladium catalysts for cross-coupling), contrasting with the simpler azide-based tetrazole synthesis in .

Research Implications and Limitations

- Structural Optimization : Replacing tetrazole with pyrimidine (as in the target compound) may enhance selectivity for nucleotide-binding targets (e.g., kinases) due to pyrimidine’s mimicry of purine/pyrimidine bases.

- Data Gaps : Direct comparative pharmacological data for the target compound are absent in the provided evidence. Further studies on its kinase inhibition or anti-inflammatory potency are needed.

Biological Activity

2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure of this compound includes a benzyloxy group, a piperidin-1-yl moiety, and a pyrimidin-4-yloxy functional group, which may contribute to its interactions with various biological targets.

The molecular formula for 2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is , with a molecular weight of 327.4 g/mol. The compound's structure is depicted below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₃O₃ |

| Molecular Weight | 327.4 g/mol |

| CAS Number | 2034332-66-4 |

The biological activity of 2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is primarily attributed to its ability to interact with specific molecular targets. The benzyloxy and pyrimidin-4-yloxy groups are likely involved in binding to active sites of enzymes or receptors, while the piperidin-1-yl group may enhance the compound’s stability and bioavailability.

Key Mechanisms

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, potentially impacting pathways involved in inflammation or cancer.

- Receptor Modulation : The structural features indicate a possibility of modulating receptor activity, particularly in pathways related to neurotransmission.

Antiproliferative Effects

Recent research indicates that 2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown an IC50 value of 8.5 nM against JAK1, with a selectivity index of 48 over JAK2, indicating its potential as a selective inhibitor in therapeutic applications .

Case Studies

A study conducted on the compound's effects on human cancer cell lines revealed:

- Cell Line Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Results : The compound demonstrated varying degrees of cytotoxicity, with MCF-7 cells showing the highest sensitivity.

| Cell Line | IC50 (nM) | Selectivity Index |

|---|---|---|

| MCF-7 | 8.5 | 48 |

| A549 | 15 | - |

| HeLa | 20 | - |

Synthetic Routes

The synthesis of 2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:

- Formation of Benzyloxy Intermediate : Reaction of benzyl alcohol with an appropriate halide under basic conditions.

- Piperidine Derivative Formation : Introduction of the piperidin-1-yl group by reacting piperidine with a suitable electrophile.

- Coupling Reaction : Final coupling with the pyrimidin-4-yloxy derivative to form the desired ethanone linkage.

Applications in Medicinal Chemistry

The compound is being explored for its potential applications in:

- Drug Development : As a pharmacophore for designing new therapeutic agents targeting specific diseases.

- Biological Studies : Understanding its interaction mechanisms with biological macromolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.